2-(PHENOXYMETHYL)-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOLE
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Overview
Description
2-(PHENOXYMETHYL)-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole ring, a phenylprop-2-en-1-yl group, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENOXYMETHYL)-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of phenoxymethyl chloride with a benzodiazole derivative under basic conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(PHENOXYMETHYL)-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(PHENOXYMETHYL)-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-(PHENOXYMETHYL)-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-(phenoxymethyl)-3-benzofurancarboxylic acid ethyl ester
- 2-methoxyphenyl isocyanate
- 2-(phenoxymethyl)pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 2-(PHENOXYMETHYL)-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups and its versatile reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(phenoxymethyl)-1-[(E)-3-phenylprop-2-enyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-3-10-19(11-4-1)12-9-17-25-22-16-8-7-15-21(22)24-23(25)18-26-20-13-5-2-6-14-20/h1-16H,17-18H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTDLPWQMXZQLO-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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